

# Marbofloxacin-d8 chemical structure and formula

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## Compound of Interest

Compound Name: Marbofloxacin-d8

Cat. No.: B12412121

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## An In-depth Technical Guide to Marbofloxacin-d8

This technical guide provides a comprehensive overview of **Marbofloxacin-d8**, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Marbofloxacin. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, and primary application as an internal standard in quantitative analyses.

## Chemical Structure and Formula

**Marbofloxacin-d8** is the deuterium-labeled version of Marbofloxacin.<sup>[1]</sup> The full chemical name is 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl-d8)-7-oxo-7H-pyrido[3,2,1-ij][2][3][4]benzoxadiazine-6-carboxylic Acid.<sup>[5][6][7]</sup> The deuterium atoms are typically located on the piperazinyl ring, which enhances its utility in mass spectrometry-based detection methods by providing a distinct mass shift from the unlabeled parent compound.

Molecular Formula: C<sub>17</sub>H<sub>11</sub>D<sub>8</sub>FN<sub>4</sub>O<sub>4</sub><sup>[1][7]</sup>

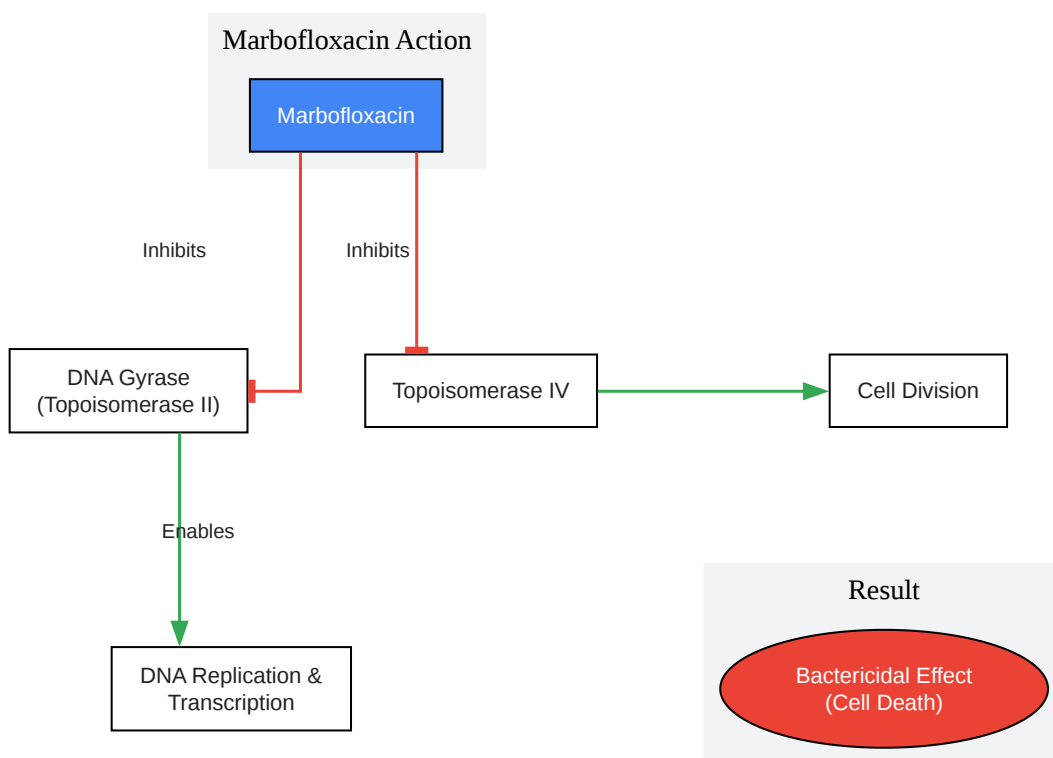
## Quantitative Data Summary

The physical and chemical properties of **Marbofloxacin-d8** and its unlabeled counterpart, Marbofloxacin, are summarized below for comparative analysis.

Property	Marbofloxacin-d8	Marbofloxacin
Molecular Formula	C <sub>17</sub> H <sub>11</sub> D <sub>8</sub> FN <sub>4</sub> O <sub>4</sub> <a href="#">[1]</a> <a href="#">[7]</a>	C <sub>17</sub> H <sub>19</sub> FN <sub>4</sub> O <sub>4</sub> <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molar Mass	370.40 g/mol <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	362.361 g/mol <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[8]</a>
CAS Number	1185053-37-5 <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[10]</a>	115550-35-1 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Purity (Deuteration)	≥99% deuterated forms (d <sub>1</sub> -d <sub>8</sub> ) <a href="#">[10]</a>	Not Applicable
Appearance	Solid <a href="#">[11]</a>	Solid

## Mechanism of Action of Marbofloxacin

Marbofloxacin, the parent compound, is a broad-spectrum bactericidal agent that functions by inhibiting essential bacterial enzymes involved in DNA replication and cell division.[\[12\]](#)[\[13\]](#) Its primary targets are DNA gyrase (Topoisomerase II) and Topoisomerase IV.[\[4\]](#)[\[12\]](#)[\[14\]](#) The inhibition of these enzymes introduces irreversible damage to bacterial DNA, preventing replication and leading to rapid, concentration-dependent bacterial cell death.[\[3\]](#)[\[12\]](#) This mechanism is effective against a wide range of Gram-negative and Gram-positive bacteria.[\[12\]](#)  
[\[13\]](#)



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Caption: Mechanism of action of Marbofloxacin targeting bacterial DNA gyrase and topoisomerase IV.

## Experimental Protocols and Applications

The primary application of **Marbofloxacin-d8** is as an internal standard for the quantification of Marbofloxacin in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[10] Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to highly accurate and precise quantification.

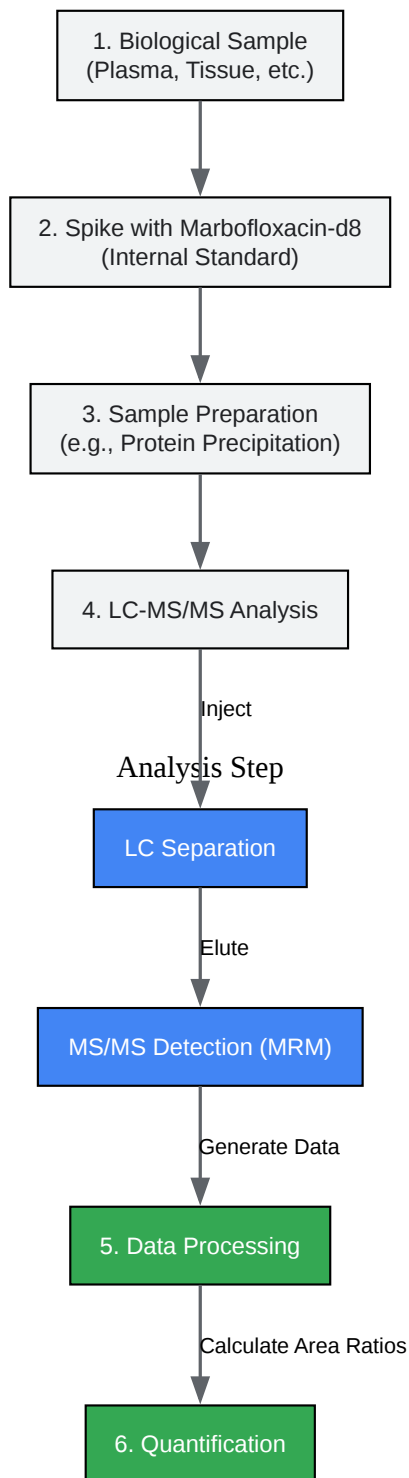
### General Protocol for Quantification of Marbofloxacin using Marbofloxacin-d8 Internal Standard via LC-MS

This protocol outlines a general methodology. Specific parameters such as solvent volumes, concentrations, and instrument settings must be optimized for the specific matrix and instrumentation used.

- Preparation of Standards and Quality Controls (QCs):
  - Prepare a stock solution of Marbofloxacin and **Marbofloxacin-d8** (Internal Standard, IS) in a suitable organic solvent (e.g., methanol).
  - Create a series of calibration standards by spiking blank biological matrix (e.g., plasma, tissue homogenate) with known concentrations of Marbofloxacin.
  - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
  - Thaw unknown samples, calibration standards, and QC samples.
  - To a fixed volume of each sample (e.g., 100  $\mu$ L), add a precise volume of the **Marbofloxacin-d8** IS working solution at a constant concentration.
  - Perform protein precipitation by adding a solvent like acetonitrile or methanol (typically 3x the sample volume). Vortex vigorously to mix.

- Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new set of vials for LC-MS analysis. Evaporation and reconstitution in a mobile-phase compatible solvent may be necessary to increase sensitivity.
- LC-MS Analysis:
  - Liquid Chromatography (LC):
    - Inject the prepared samples onto a suitable LC column (e.g., C18).
    - Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate Marbofloxacin from other matrix components.
  - Mass Spectrometry (MS):
    - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
    - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Marbofloxacin and **Marbofloxacin-d8**.
    - Example transitions (Note: These should be optimized on the specific instrument):
      - Marbofloxacin: Q1 -> Q3
      - **Marbofloxacin-d8**: (Q1+8) -> Q3'
- Data Processing and Quantification:
  - Integrate the peak areas for both the analyte (Marbofloxacin) and the internal standard (**Marbofloxacin-d8**) for all samples.
  - Calculate the ratio of the analyte peak area to the IS peak area.

- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of Marbofloxacin in the unknown samples and QCs by interpolating their peak area ratios from the linear regression of the calibration curve.



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Caption: Workflow for quantitative analysis using **Marbofloxacin-d8** as an internal standard.

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